molecular formula C19H17F3N4O B2699522 3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide CAS No. 321553-11-1

3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide

Cat. No.: B2699522
CAS No.: 321553-11-1
M. Wt: 374.367
InChI Key: CGLIIYBBCMOVFY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide is a synthetic organic compound known for its significant role in various scientific research applications. The unique structural features of this compound make it a subject of interest in medicinal chemistry, biological studies, and industrial applications.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide typically involves several steps, starting from readily available precursors

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, employing high-efficiency catalytic systems and advanced purification techniques. Reactor conditions are meticulously monitored to ensure consistent product quality.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various types of chemical reactions, including:

    • Oxidation: : Introduction of oxygen atoms to the molecule, often transforming functional groups.

    • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms, altering the electronic properties.

    • Substitution: : Replacement of one group with another, significantly modifying its activity.

  • Common Reagents and Conditions: Typical reagents for these reactions may include oxidizing agents like permanganate or dichromate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often include controlled temperatures and pressures, with solvent choices tailored to the desired reaction.

  • Major Products Formed: Depending on the reaction type, major products may include various oxidized, reduced, or substituted derivatives of the parent compound, each with potentially unique properties and applications.

Scientific Research Applications

  • Chemistry: Utilized as a building block for more complex molecules in synthetic chemistry.

  • Biology: Studied for its interaction with various biological targets, aiding in the understanding of cellular processes.

  • Medicine: Investigated for potential therapeutic properties, including its role as a lead compound in drug discovery efforts.

  • Industry: Applied in the development of advanced materials and as a specialty chemical in various manufacturing processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecule, thereby influencing the biological pathways and processes.

Comparison with Similar Compounds

  • Similar Compounds: Other compounds with structural similarities might include various pyrazole derivatives or other trifluoromethyl-substituted molecules. These compounds share certain chemical and physical properties but differ in their specific biological activities and applications.

  • Uniqueness: The uniqueness of 3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Conclusion

This compound is a versatile compound with a broad range of scientific and industrial applications. Its unique structure allows for various chemical reactions and interactions, making it a valuable subject of study in multiple fields.

Properties

IUPAC Name

3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c1-25(2)17-16(13-7-4-3-5-8-13)12-26(24-17)18(27)23-15-10-6-9-14(11-15)19(20,21)22/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLIIYBBCMOVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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